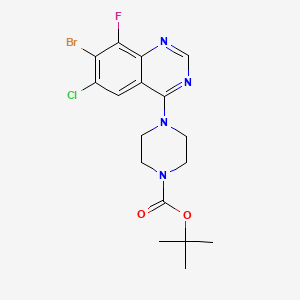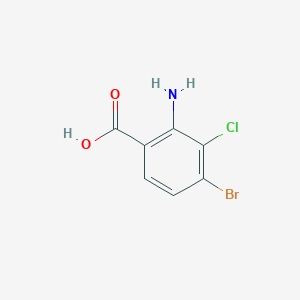![molecular formula C15H27NO4 B3108966 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid CAS No. 1695787-26-8](/img/structure/B3108966.png)
2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound involves a cyclohexyl group, a butanoic acid group, and an amino group that is protected by the tert-butyloxycarbonyl (Boc) group .Chemical Reactions Analysis
The Boc group can be removed from the amino group with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for further reactions with the now free amino group.Aplicaciones Científicas De Investigación
Chemical Stability and Degradation Pathways
A study aimed to understand the stability and degradation pathways of nitisinone, a compound related to the chemical structure of interest, under various conditions using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The research found that nitisinone's stability increases with the pH of the solution. At pH levels similar to human gastric juice, two stable degradation products were identified, highlighting the importance of understanding chemical properties and degradation pathways for potential medical applications (Barchańska et al., 2019).
Spin Label Amino Acid in Peptide Studies
The use of the spin label amino acid TOAC in studying peptides and peptide synthesis was reviewed, focusing on its applications in analyzing backbone dynamics, peptide secondary structure, and interactions with membranes. This showcases the potential for compounds like 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid to contribute to understanding peptide behavior and structure (Schreier et al., 2012).
Role in Carbon Capture Technologies
Amino acid salt solutions, including derivatives of compounds similar to the one , have been identified as promising CO2 absorbents for carbon capture and storage (CCS) technologies. Their environmental friendliness, lower evaporation rates, and reduced degradation issues make them suitable candidates for effectively capturing CO2, demonstrating the compound's potential application in environmental sustainability efforts (Zhang et al., 2018).
Antioxidant and Biological Activity of Carboxylic Acids
Natural carboxylic acids, similar in function to this compound, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. The review compared various carboxylic acids to determine the effect of structural differences on biological activities, highlighting the potential for these compounds in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Applications in Quantum Dots Functionalization
The functionalization of carbon-based quantum dots using amino acids, including structures similar to the compound of interest, enhances their optical and electrical properties. This review outlines the potential applications of amino acid-functionalized quantum dots in various fields, suggesting a future for compounds like this compound in advanced material sciences (Ravi et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with proteins or enzymes that recognize or process amines.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo changes in the presence of certain enzymes or under specific physiological conditions, leading to the exposure of the amine group and subsequent interactions with its target.
Action Environment
Environmental factors such as pH and the presence of specific enzymes could influence the action, efficacy, and stability of 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid. For instance, the removal of the BOC group is facilitated by strong acids , suggesting that the compound’s activity could be influenced by the acidity of its environment.
Propiedades
IUPAC Name |
4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMORIBDLPGOGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


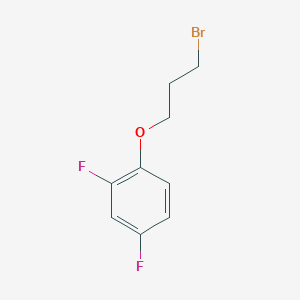
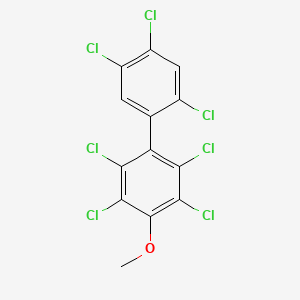
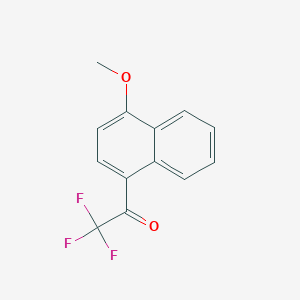
![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)
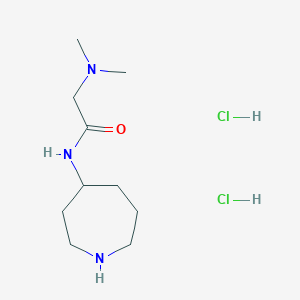
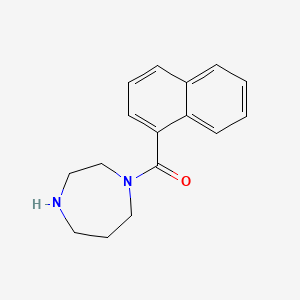

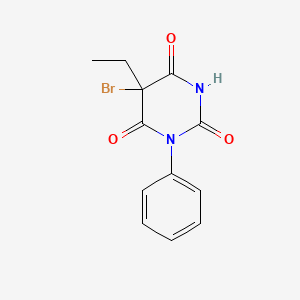
![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)
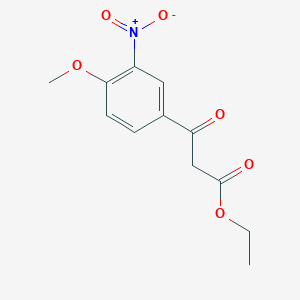

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)
